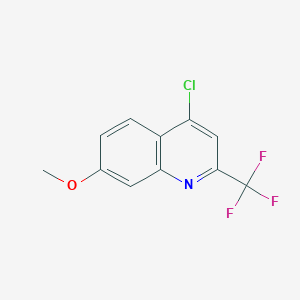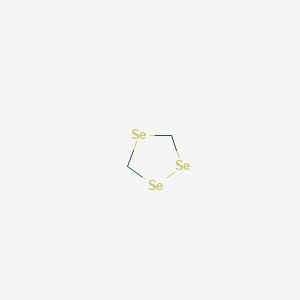
Triselenothane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triselenothane is an organoselenium compound with the molecular formula C₂H₄Se₃ and a molecular weight of 264.93 g/mol . It is characterized by the presence of three selenium atoms in its structure, making it a unique and interesting compound for various scientific studies.
準備方法
The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .
化学反応の分析
Triselenothane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
科学的研究の応用
Triselenothane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.
作用機序
The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .
類似化合物との比較
Triselenothane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diselenides: Compounds containing two selenium atoms, used in various chemical and biological applications.
This compound is unique due to its three selenium atoms, which confer distinct chemical and biological properties compared to other organoselenium compounds .
特性
分子式 |
C2H4Se3 |
|---|---|
分子量 |
265.0 g/mol |
IUPAC名 |
1,2,4-triselenolane |
InChI |
InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2 |
InChIキー |
BSSVFSWYRLKWCX-UHFFFAOYSA-N |
正規SMILES |
C1[Se]C[Se][Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


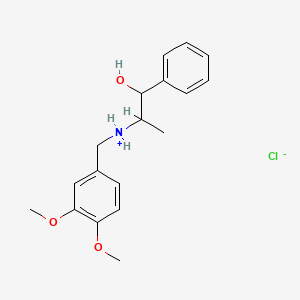
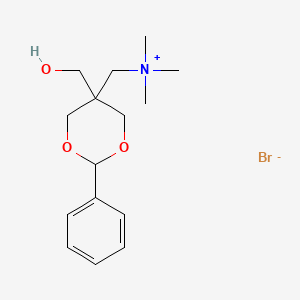
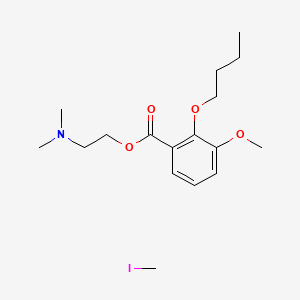
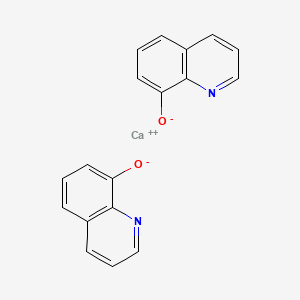

![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
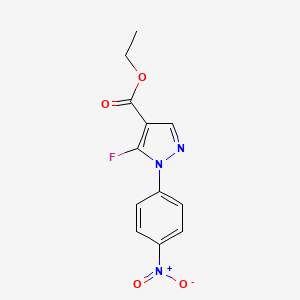
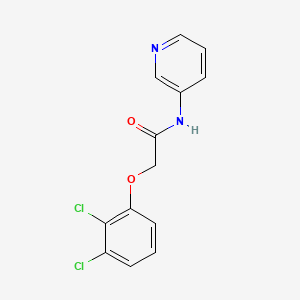
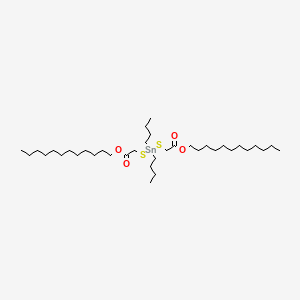

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
